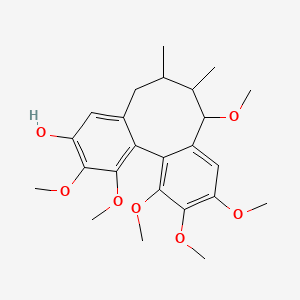
Schisphenin E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Schisphenin E is a dibenzocyclooctadiene lignan isolated from the leaves of Schisandra sphenanthera, a plant traditionally used in herbal medicine. This compound has garnered interest due to its potential bioactive properties, including moderate cytotoxicity against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The isolation of Schisphenin E involves several chromatographic techniques. The leaves of Schisandra sphenanthera are first dried and powdered. The powdered material is then subjected to solvent extraction, typically using methanol or ethanol. The extract is concentrated and subjected to column chromatography using silica gel. Further purification is achieved through high-performance liquid chromatography (HPLC), yielding pure this compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through extraction from natural sources. advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Schisphenin E, like other lignans, can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives.
Scientific Research Applications
Chemistry: As a lignan, Schisphenin E serves as a model compound for studying the chemical behavior of dibenzocyclooctadiene lignans.
Medicine: The compound’s potential bioactive properties suggest it could be explored for therapeutic applications, particularly in oncology.
Industry: While not yet widely used industrially, this compound’s unique structure and properties may find applications in the development of new materials or pharmaceuticals.
Mechanism of Action
The exact mechanism of action of Schisphenin E is not fully understood. its cytotoxic effects on cancer cell lines suggest it may interfere with cellular processes such as DNA replication or protein synthesis. Further research is needed to elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Schisphenin E is part of a group of compounds known as dibenzocyclooctadiene lignans. Similar compounds include:
- Schisantherin D
- Schisantherin B
- Tigloylgomisin P
- Angeloylgomisin H
- (+)-Deoxyschizandrin
- (+)-Gomisin K3
Compared to these compounds, this compound is unique due to its specific structural features and moderate cytotoxicity against cancer cell lines .
Properties
Molecular Formula |
C24H32O7 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
3,4,11,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-5-ol |
InChI |
InChI=1S/C24H32O7/c1-12-9-14-10-16(25)21(28-5)23(30-7)18(14)19-15(20(27-4)13(12)2)11-17(26-3)22(29-6)24(19)31-8/h10-13,20,25H,9H2,1-8H3 |
InChI Key |
OFCJBCOVIHMMIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1C)OC)OC)OC)OC)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


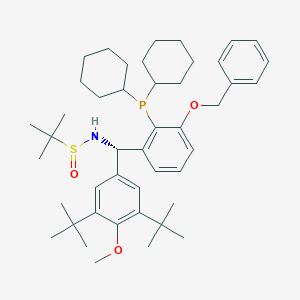
![N-[[4-[Bis(2-chloroethyl)amino]phenyl]acetyl]-L-methionine ethyl ester](/img/structure/B12299070.png)

![Bz(-2)[Bz(-3)][CbzNH(-5d)]6-deoxy-Hexf-O-C(NH)CCl3](/img/structure/B12299075.png)
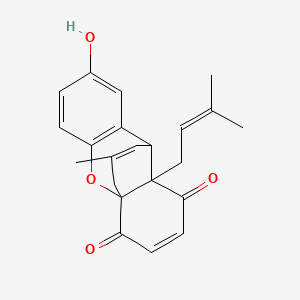
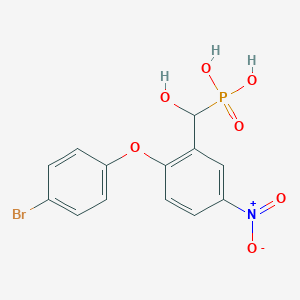
![[(1S2R)-2-(hydroxymethyl)-1-phenylcyclopropyl]methanol](/img/structure/B12299099.png)
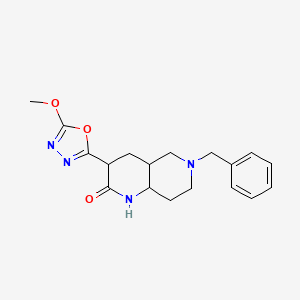
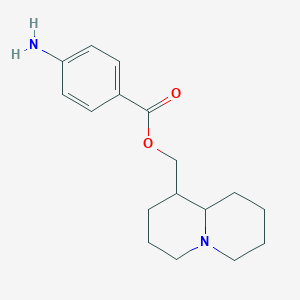


![(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoic acid](/img/structure/B12299123.png)
![9-Methylidene-4,5-dioxopyrano[3,2-c]quinoline-2-carboxylic acid](/img/structure/B12299129.png)
![2,7-Dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12299130.png)
